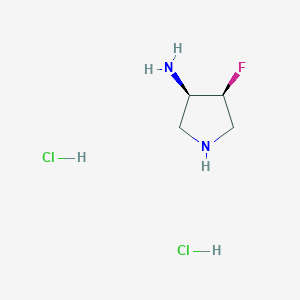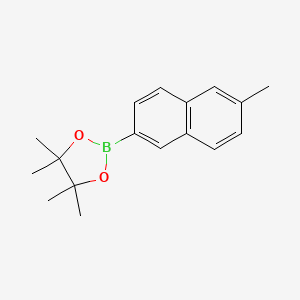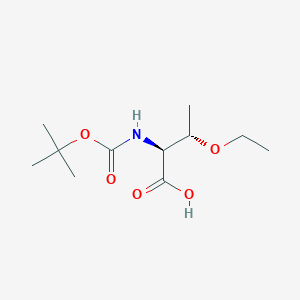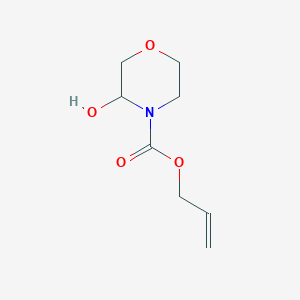
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxy group and an amino group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-methoxy-piperidine with a suitable amino-propanone derivative under controlled conditions. The reaction may require specific solvents, temperatures, and pH levels to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one include other chiral piperidine derivatives with different substituents, such as:
- (S)-2-Amino-1-((S)-3-hydroxy-piperidin-1-yl)-propan-1-one
- (S)-2-Amino-1-((S)-3-ethyl-piperidin-1-yl)-propan-1-one
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-methoxypiperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
KIFRGXIAWRKWGB-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@@H](C1)OC)N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11752870.png)
![1,9-Dimethyl-2H-pyrido[3,4-b]indol-3(9H)-one](/img/structure/B11752878.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate](/img/structure/B11752879.png)
![Trimethyl({1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethyl})silane](/img/structure/B11752894.png)



![ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11752920.png)
![3-[(E)-(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B11752923.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)


amine](/img/structure/B11752946.png)
![{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B11752948.png)
